molecular formula C18H10BrN3O B3570993 2-Amino-4-(4-bromophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile

2-Amino-4-(4-bromophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile

Cat. No.: B3570993
M. Wt: 364.2 g/mol
InChI Key: FHIFTKVHQCPBGO-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile is an organic compound that features a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the core structure: The initial step involves the formation of the benzene core with appropriate substituents. This can be achieved through a series of electrophilic aromatic substitution reactions.

    Introduction of the furan ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a brominated benzene derivative.

    Amination and nitrile introduction: The amino group and nitrile groups are introduced through nucleophilic substitution reactions, often using reagents like sodium azide and cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the nitrile groups to amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium thiolate, and other nucleophiles.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be used in the development of organic semiconductors, light-emitting diodes, and other electronic materials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes within the material, contributing to its conductive or semiconductive properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile
  • 2-Amino-4-(4-methylphenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile
  • 2-Amino-4-(4-nitrophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile

Uniqueness

2-Amino-4-(4-bromophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of the furan ring and the nitrile groups also provides distinct electronic properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN3O/c19-12-5-3-11(4-6-12)13-8-14(17-2-1-7-23-17)16(10-21)18(22)15(13)9-20/h1-8H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIFTKVHQCPBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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